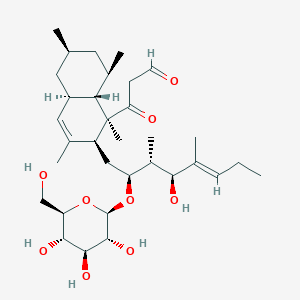

Aldecalmycin

Description

This compound has been reported in Streptomyces with data available.

from Streptomyces; structure given in first source

Properties

CAS No. |

139953-58-5 |

|---|---|

Molecular Formula |

C33H54O9 |

Molecular Weight |

594.8 g/mol |

IUPAC Name |

3-[(1R,2S,4aR,6S,8R,8aS)-2-[(E,2S,3R,4S)-4-hydroxy-3,5-dimethyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-5-enyl]-1,3,6,8-tetramethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-oxopropanal |

InChI |

InChI=1S/C33H54O9/c1-8-9-18(3)28(37)21(6)24(41-32-31(40)30(39)29(38)25(16-35)42-32)15-23-19(4)14-22-13-17(2)12-20(5)27(22)33(23,7)26(36)10-11-34/h9,11,14,17,20-25,27-32,35,37-40H,8,10,12-13,15-16H2,1-7H3/b18-9+/t17-,20+,21-,22+,23-,24-,25+,27-,28+,29+,30-,31+,32+,33+/m0/s1 |

InChI Key |

BKXWBAOGONGQJL-LFYCWKIZSA-N |

Isomeric SMILES |

CC/C=C(\C)/[C@H]([C@@H](C)[C@H](C[C@H]1C(=C[C@H]2C[C@H](C[C@H]([C@@H]2[C@@]1(C)C(=O)CC=O)C)C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

Canonical SMILES |

CCC=C(C)C(C(C)C(CC1C(=CC2CC(CC(C2C1(C)C(=O)CC=O)C)C)C)OC3C(C(C(C(O3)CO)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aldecalmycin; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Aldecalmycin from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Aldecalmycin, a novel antimicrobial agent derived from Streptomyces. The information is compiled from foundational studies and presented to assist researchers and professionals in understanding the core scientific principles and methodologies involved in the study of this antibiotic.

Executive Summary

This compound is an antimicrobial antibiotic discovered from the culture broth of Streptomyces sp. MJ147-72F6.[1][2] It exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a compound of interest for further investigation in the field of antibiotic research and development. This document details the fermentation process for its production, the multi-step protocol for its isolation and purification, its physico-chemical properties, and its biological activity. Furthermore, a proposed biosynthetic pathway is presented, offering insights into its complex molecular architecture.

Discovery and Producing Organism

This compound was first identified in a screening program for novel antibiotics. The producing microorganism is a strain of Streptomyces, designated as MJ147-72F6.[1][2]

Taxonomy of Streptomyces sp. MJ147-72F6

The producing strain, Streptomyces sp. MJ147-72F6, was characterized based on its morphological and physiological characteristics, which are consistent with the genus Streptomyces.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces sp. MJ147-72F6. While the specific composition of the fermentation medium and the precise fermentation parameters have not been detailed in the available literature, a general protocol for antibiotic production by Streptomyces is provided below.

Experimental Protocol: Fermentation

-

Inoculum Preparation: A seed culture of Streptomyces sp. MJ147-72F6 is prepared by inoculating a suitable seed medium and incubating for 2-3 days at 28-30°C with shaking.

-

Production Fermentation: The seed culture is then used to inoculate a production medium. A typical production medium for Streptomyces contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.

-

Incubation: The fermentation is carried out in a fermenter under controlled conditions of temperature (typically 28-30°C), pH (around 7.0), and aeration for a period of 5-7 days.

-

Monitoring: The production of this compound in the culture broth is monitored using a suitable bioassay or chromatographic method.

Isolation and Purification of this compound

A multi-step purification process is employed to isolate this compound from the fermentation broth.[1][2] The workflow is designed to efficiently remove impurities and yield the pure compound.

Experimental Workflow for this compound Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Experimental Protocols: Purification Steps

-

Solvent Extraction: The fermentation broth is first subjected to solvent extraction using an appropriate organic solvent (e.g., ethyl acetate, butanol) to extract the crude this compound.

-

Diaion HP-20 Chromatography: The crude extract is then loaded onto a Diaion HP-20 column and eluted with a gradient of aqueous methanol or acetone to achieve initial fractionation.

-

Silica Gel Chromatography: The active fractions from the Diaion HP-20 step are further purified by silica gel chromatography using a suitable solvent system (e.g., chloroform-methanol gradient).

-

Sephadex LH-20 Chromatography: This step is used for size-exclusion chromatography to remove smaller or larger molecular weight impurities, typically using methanol as the eluent.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is employed as a high-resolution purification step to obtain highly pure this compound.

-

Centrifugal Partition Chromatography (CPC): This final step is used to obtain the purified this compound.[1][2]

Physico-chemical Properties of this compound

The physico-chemical properties of this compound have been characterized to establish its identity and structure.

| Property | Value |

| Appearance | Not specified |

| Molecular Formula | Not specified |

| Molecular Weight | Not specified |

| Melting Point | Not specified |

| Optical Rotation | Not specified |

| UV Absorption Maxima | Not specified |

| Solubility | Soluble in various organic solvents |

| Key Structural Feature | Exists as keto-enol tautomers[1][2] |

Note: Specific quantitative data for many of these properties are not available in the public domain.

Structure Elucidation

The complex structure of this compound was elucidated using a combination of advanced spectroscopic techniques.

Methodologies for Structure Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D and 2D NMR studies, including 1H NMR, 13C NMR, COSY, HOHAHA, HMBC, NOE difference, and NOESY, were performed on the native compound and its derivatives to determine the planar structure and relative stereochemistry.

-

X-ray Crystallography: The absolute configuration of this compound was determined by X-ray crystallographic analysis of a suitable crystalline derivative.

Biological Activity of this compound

This compound demonstrates significant antimicrobial activity, particularly against Gram-positive bacteria.

Antimicrobial Spectrum

| Test Organism | MIC (µg/mL) |

| Staphylococcus aureus (sensitive) | Potent |

| Staphylococcus aureus (MRSA) | Potent |

| Other Gram-positive bacteria | Active |

| Gram-negative bacteria | Less active |

| Fungi | Not specified |

Note: Specific MIC values are not detailed in the available literature, but this compound is reported to be equipotent against both sensitive and methicillin-resistant Staphylococcus aureus.[1][2]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow a polyketide synthase (PKS) pathway, which is common for the production of complex natural products in Streptomyces. The decalin ring system characteristic of this compound is likely formed through an intramolecular Diels-Alder reaction.

Caption: Proposed biosynthetic pathway for this compound.

Mechanism of Action

The precise molecular mechanism of action of this compound has not been elucidated in the reviewed literature. Further studies are required to determine its cellular target and the biochemical pathways it inhibits.

Conclusion

This compound represents a promising antimicrobial agent with potent activity against challenging pathogens like MRSA. This guide has summarized the key findings on its discovery, production, isolation, and characterization. The detailed experimental protocols and the elucidation of its biosynthetic pathway and mechanism of action remain areas for future research, which could unlock the full potential of this novel antibiotic.

References

Unveiling the Source: A Technical Guide to Identifying Aldecalmycin-Producing Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the identification of Streptomyces strains responsible for the production of the antimicrobial agent Aldecalmycin. The following sections detail the necessary experimental protocols, from initial isolation to definitive molecular and chemical verification. This guide is designed to equip researchers with the methodologies required to successfully identify and characterize these valuable microorganisms.

Introduction to this compound and its Producing Organism

This compound is an antimicrobial antibiotic discovered from the culture broth of a Streptomyces species.[1][2] The initially identified producing strain was designated as Streptomyces sp. MJ147-72F6.[1][3] This guide outlines the procedures to identify this known strain or discover new this compound-producing isolates.

Experimental Protocols

Isolation of Streptomyces from Environmental Samples

The primary source for isolating Streptomyces is soil. The following protocol is a standard method for the selective isolation of these bacteria.

Materials:

-

Soil samples

-

Sterile distilled water

-

Starch Casein Agar (SCA) medium

-

Sterile Petri dishes, test tubes, and pipettes

-

Incubator

Procedure:

-

Sample Preparation: Air-dry the soil sample at room temperature for 5-7 days. This step reduces the population of rapidly growing bacteria.

-

Serial Dilution:

-

Add 1 gram of the dried soil sample to 9 mL of sterile distilled water to make a 10⁻¹ dilution.

-

Vortex the suspension thoroughly.

-

Perform a series of 10-fold serial dilutions up to 10⁻⁶.

-

-

Plating:

-

Pipette 0.1 mL of each of the final three dilutions (10⁻⁴, 10⁻⁵, and 10⁻⁶) onto separate SCA plates.

-

Spread the suspension evenly using a sterile L-shaped spreader.

-

-

Incubation: Incubate the plates at 28-30°C for 7-14 days.

-

Isolation: Observe the plates for colonies exhibiting the characteristic morphology of Streptomyces – dry, chalky, and often pigmented, with branching filaments. Subculture individual colonies onto fresh SCA plates to obtain pure cultures.

Morphological and Biochemical Characterization

Initial identification of Streptomyces isolates can be performed through observation of their macroscopic and microscopic features, along with a panel of biochemical tests.

Table 1: Morphological and Biochemical Characterization of Streptomyces Isolates

| Test | Methodology | Expected Result for Streptomyces |

| Colony Morphology | Observe colony characteristics (color of aerial and substrate mycelium, pigment production) on various agar media (e.g., SCA, Yeast Malt Extract Agar). | Varies by species; often powdery, with distinct aerial and substrate mycelial colors. Diffusible pigments may be present. |

| Gram Staining | Perform a standard Gram stain on a young culture. | Gram-positive, filamentous bacteria. |

| Spore Chain Morphology | Observe the spore chain arrangement using a light microscope or scanning electron microscope. | Can be straight, flexuous, spiral, or other forms, which is a key characteristic for species-level grouping. |

| Carbon Utilization | Inoculate isolates into a basal medium containing different carbon sources (e.g., glucose, arabinose, xylose, fructose, sucrose, mannitol). Growth is observed over several days. | Differential growth patterns aid in species differentiation. |

| Enzyme Production | Test for the production of various enzymes such as amylase (starch hydrolysis), cellulase (carboxymethyl cellulose hydrolysis), protease (casein hydrolysis), and catalase. | Production of various hydrolytic enzymes is common in Streptomyces. |

Molecular Identification: 16S rRNA Gene Sequencing and Phylogenetic Analysis

For a more definitive identification, molecular techniques are essential. The 16S ribosomal RNA (rRNA) gene is a highly conserved region in bacteria and is widely used for phylogenetic classification.

Protocol:

-

Genomic DNA Extraction: Extract high-quality genomic DNA from a pure culture of the Streptomyces isolate using a commercial DNA extraction kit or a standard enzymatic lysis method.

-

PCR Amplification:

-

Amplify the 16S rRNA gene using universal bacterial primers such as 27F (5'-AGAGTTTGATCCTGGCTCAG-3') and 1492R (5'-GGTTACCTTGTTACGACTT-3').

-

Perform PCR with a standard thermal cycling profile: initial denaturation at 95°C for 5 minutes, followed by 30-35 cycles of denaturation at 95°C for 30 seconds, annealing at 55°C for 30 seconds, and extension at 72°C for 1 minute and 30 seconds, with a final extension at 72°C for 10 minutes.

-

-

Sequencing: Purify the PCR product and send it for Sanger sequencing.

-

Phylogenetic Analysis:

-

Compare the obtained 16S rRNA gene sequence with sequences in public databases like GenBank using the BLAST tool.

-

For a more detailed analysis, perform multiple sequence alignment with closely related Streptomyces species using software like ClustalW.

-

Construct a phylogenetic tree using methods such as Neighbor-Joining or Maximum Likelihood in software like MEGA (Molecular Evolutionary Genetics Analysis) to determine the evolutionary relationship of the isolate to known Streptomyces species.

-

Chemical Identification: Detection of this compound

Materials:

-

Production medium (e.g., a medium containing soluble starch, glucose, soybean meal, yeast extract, and minerals).

-

Shake flasks

-

Shaking incubator

-

Centrifuge

-

Organic solvents (e.g., ethyl acetate, butanol)

-

Rotary evaporator

Procedure:

-

Inoculum Preparation: Grow a seed culture of the Streptomyces isolate in a suitable broth medium.

-

Production Culture: Inoculate the production medium with the seed culture and incubate at 28-30°C with shaking for 5-7 days.

-

Extraction:

-

Separate the mycelium from the culture broth by centrifugation.

-

Extract the supernatant with an equal volume of an appropriate organic solvent (e.g., ethyl acetate).

-

Concentrate the organic extract under reduced pressure using a rotary evaporator.

-

A bioassay is used to screen for the production of antimicrobial compounds.

Materials:

-

Test organism (e.g., Staphylococcus aureus)

-

Nutrient agar plates

-

Sterile paper discs

-

Crude extract of the Streptomyces culture

Procedure:

-

Lawn Culture: Prepare a lawn of the test organism on a nutrient agar plate.

-

Disc Application: Impregnate sterile paper discs with the crude extract and place them on the agar surface.

-

Incubation: Incubate the plates overnight at 37°C.

-

Observation: Measure the diameter of the zone of inhibition around the discs. A clear zone indicates the production of an antimicrobial compound.

High-Performance Liquid Chromatography (HPLC) is a precise method for detecting and quantifying this compound. While the original publication on this compound mentions its purification by HPLC, a detailed analytical method is not provided.[1] Based on the properties of similar antibiotics, a reverse-phase HPLC method would be appropriate.

Hypothetical HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV absorption maximum of this compound.

-

Standard: A purified this compound standard would be required for confirmation of the retention time and for quantification.

Signaling Pathways and Biosynthesis

The production of antibiotics in Streptomyces is tightly regulated by complex signaling pathways. These can involve small diffusible molecules, known as hormone-like signaling molecules or autoregulators, which coordinate antibiotic production across the bacterial population.[4][5] Two-component systems, such as the PhoR-PhoP system that responds to phosphate levels, also play a significant role in regulating the biosynthesis of secondary metabolites.[6] The biosynthesis of this compound itself has been a subject of study, indicating the presence of a dedicated biosynthetic gene cluster.

Data Presentation

Quantitative data from various experiments should be tabulated for clear comparison and analysis.

Table 2: Antimicrobial Activity of Streptomyces Isolates

| Isolate ID | Zone of Inhibition against S. aureus (mm) |

| Isolate 1 | 25 |

| Isolate 2 | 0 |

| Isolate 3 | 18 |

| ... | ... |

Table 3: this compound Production Titer (Hypothetical)

| Strain | This compound Titer (µg/mL) |

| Streptomyces sp. MJ147-72F6 | 150 |

| New Isolate 1 | 200 |

| New Isolate 2 | 75 |

| ... | ... |

Visualizations

Diagrams created using the DOT language can effectively illustrate workflows and relationships.

References

- 1. This compound, a new antimicrobial antibiotic from Streptomyces. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new antimicrobial antibiotic from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a new antimicrobial antibiotic from Streptomyces. II. Structure elucidation by NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of Antibiotic Production by Signaling Molecules in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physico-chemical Properties of Aldecalmycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physico-chemical properties of Aldecalmycin, a novel antimicrobial agent. The information is compiled from primary scientific literature and is intended to support research, development, and application of this compound.

Core Physico-chemical Data

This compound is a polyketide antibiotic produced by Streptomyces sp. MJ147-72F6.[1] Its complex structure, featuring a pyran ring, contributes to its biological activity.[1] The following tables summarize the available quantitative data on its properties.

Table 1: General Physico-chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₂H₄₉NO₉ | --INVALID-LINK-- |

| Molecular Weight | 595.7 g/mol | --INVALID-LINK-- |

| Appearance | White powder | --INVALID-LINK-- |

| Melting Point | Data not available | - |

| CAS Number | 139953-58-5 | --INVALID-LINK-- |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source |

| Methanol | Soluble | --INVALID-LINK-- |

| Ethanol | Soluble | --INVALID-LINK-- |

| Acetone | Soluble | --INVALID-LINK-- |

| Ethyl acetate | Soluble | --INVALID-LINK-- |

| Water | Sparingly soluble | --INVALID-LINK-- |

| n-Hexane | Insoluble | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for the key experiments cited in the discovery and characterization of this compound are provided below. These protocols are based on standard practices in natural product chemistry and antibiotic research.

Isolation and Purification of this compound

The isolation of this compound from the culture broth of Streptomyces sp. MJ147-72F6 involves a multi-step chromatographic process to achieve high purity.[1]

Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Protocol:

-

Fermentation and Extraction: Streptomyces sp. MJ147-72F6 is cultured in a suitable nutrient medium to promote the production of this compound. The culture broth is then harvested and extracted with an organic solvent such as ethyl acetate to partition the antibiotic into the organic phase.

-

Initial Chromatographic Separation: The crude extract is subjected to column chromatography using a non-polar adsorbent resin like Diaion HP-20. Elution is performed with a gradient of increasing solvent polarity (e.g., water-methanol or water-acetonitrile) to achieve initial separation from highly polar and non-polar impurities.

-

Silica Gel Chromatography: Fractions containing this compound are pooled, concentrated, and further purified by silica gel column chromatography. A solvent system of intermediate polarity (e.g., chloroform-methanol or hexane-ethyl acetate) is used for elution.

-

Size Exclusion Chromatography: The partially purified this compound is then passed through a Sephadex LH-20 column using a suitable solvent (e.g., methanol) to separate molecules based on their size.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC. A C18 column is typically used with a mobile phase consisting of a gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

-

Centrifugal Partition Chromatography (CPC): This technique can be employed as an alternative or additional step for purification, separating compounds based on their partition coefficient between two immiscible liquid phases.

Structure Elucidation

The chemical structure of this compound was determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Protocol:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of this compound, allowing for the deduction of its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring atoms.

-

¹³C NMR: Identifies the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular fragments into the final structure.

-

Determination of Melting Point (General Protocol)

While the specific melting point of this compound is not reported, the following is a standard protocol for its determination.

Protocol:

-

Sample Preparation: A small amount of the purified, dry this compound powder is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Measurement: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range is typically narrow.

Stability Assessment (General Protocol)

The stability of an antibiotic is crucial for its formulation and storage. A general protocol for assessing stability using HPLC is described below.

Protocol:

-

Stock Solution Preparation: A stock solution of this compound of known concentration is prepared in a suitable solvent.

-

Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions, such as:

-

Temperature: Storage at different temperatures (e.g., refrigerated, room temperature, elevated temperatures).

-

pH: Incubation in buffers of varying pH.

-

Light: Exposure to UV and visible light.

-

-

HPLC Analysis: At specified time intervals, samples from each stress condition are analyzed by HPLC.

-

Data Analysis: The peak area of this compound is monitored over time. A decrease in the peak area indicates degradation. The rate of degradation can be calculated to determine the shelf-life under different conditions. New peaks appearing in the chromatogram represent degradation products.

Workflow for HPLC-Based Stability Study

Caption: General workflow for an HPLC-based stability study of an antibiotic.

Proposed Mechanism of Action and Signaling Pathway

The precise molecular target and signaling pathway of this compound have not been definitively elucidated. However, as a polyketide macrolide antibiotic produced by Streptomyces, it is plausible that its mechanism of action involves the inhibition of bacterial protein synthesis.[2][3] Many macrolides bind to the 50S subunit of the bacterial ribosome, thereby blocking the exit tunnel for the nascent polypeptide chain and leading to premature termination of translation.[2]

Proposed Signaling Pathway: Inhibition of Bacterial Protein Synthesis

Caption: Proposed mechanism of this compound via inhibition of bacterial protein synthesis.

This proposed pathway illustrates this compound binding to the 50S ribosomal subunit, which physically obstructs the nascent polypeptide chain from exiting the ribosome. This leads to the cessation of protein elongation and ultimately inhibits bacterial growth. Further experimental validation is required to confirm this specific mechanism for this compound.

References

- 1. This compound, a new antimicrobial antibiotic from Streptomyces. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Actinomycete-Derived Polyketides as a Source of Antibiotics and Lead Structures for the Development of New Antimicrobial Drugs [mdpi.com]

Aldecalmycin: A Technical Guide to Structure Elucidation and NMR Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of aldecamycin, a novel antimicrobial agent. The information is compiled from seminal studies and is intended to serve as a detailed resource for professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Introduction to Aldecalmycin

This compound is an antibiotic discovered from the culture broth of Streptomyces sp. MJ147-72F6.[1][2] It exhibits potent activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a compound of significant interest for further investigation.[1][3] The initial characterization of aldecamycin revealed a complex molecular structure, presenting challenges for its complete structural determination.

Experimental Protocols

The isolation and elucidation of aldecamycin's structure involved a multi-step process, beginning with its extraction from the fermentation broth and culminating in detailed spectroscopic analysis.

Isolation and Purification

The purification of aldecamycin was achieved through a series of chromatographic techniques, as outlined below.[1][3]

-

Solvent Extraction: Initial extraction of aldecamycin from the culture broth.

-

Diaion HP-20 Chromatography: An adsorbent resin used for the initial separation of the crude extract.

-

Silica Gel Chromatography: A standard chromatographic technique for the separation of compounds based on polarity.

-

Sephadex LH-20 Chromatography: Size-exclusion chromatography to separate molecules based on their size.

-

High-Performance Liquid Chromatography (HPLC): A high-resolution separation technique for the final purification of aldecamycin.

-

Centrifugal Partition Chromatography: A liquid-liquid chromatographic technique used for the purification of the final compound.

Structure Elucidation Methodology

The determination of aldecamycin's planar structure and stereochemistry was a complex process due to the presence of a β-ketoaldehyde moiety, which resulted in complicated ¹H and ¹³C NMR spectra.[2] To overcome this, two key derivatives were synthesized: an ethylene ketal derivative (2) and dihydrothis compound (3).[2] These derivatives provided more readily interpretable NMR spectra.

The following NMR experiments were instrumental in the structure elucidation:

-

¹H-¹H COSY (Correlation Spectroscopy): Used to identify proton-proton couplings within the molecule.

-

2D-HOHAHA (Homonuclear Hartmann-Hahn Spectroscopy): Employed to identify protons within a complete spin system.

-

¹H-¹³C COSY (Heteronuclear Correlation Spectroscopy): Used to determine one-bond correlations between protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Employed to identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different structural fragments.

-

NOE (Nuclear Overhauser Effect) Difference and NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments were vital for determining the conformation of the decalin ring and the geometry of the double bond in the side chain by identifying protons that are close in space.[2]

The absolute configuration of aldecamycin was ultimately determined through X-ray crystallographic analysis of a crystalline derivative, 4',6'-O-benzylidenedihydrothis compound.[4] The stereochemistry of the sugar moiety was confirmed to be D-glucose based on the optical rotation of its derivative.[4]

This compound Structure

The comprehensive analysis of the spectroscopic data led to the elucidation of the complete structure of aldecamycin. The molecule consists of a substituted trans-decalin ring system, a side chain with a double bond, and a β-glucopyranoside moiety.[2][4]

NMR Data Summary

Despite extensive searches of publicly available scientific literature and databases, the specific quantitative ¹H and ¹³C NMR data tables (chemical shifts and coupling constants) for aldecamycin and its derivatives from the primary publication, "this compound, a new antimicrobial antibiotic from Streptomyces. II. Structure elucidation by NMR studies," could not be retrieved. This information is likely held within the subscription-based journal and is not publicly disseminated.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the study of aldecamycin.

Caption: Workflow for the isolation and purification of aldecamycin.

References

- 1. This compound, a new antimicrobial antibiotic from Streptomyces. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new antimicrobial antibiotic from Streptomyces. II. Structure elucidation by NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. This compound, a new antimicrobial antibiotic from Streptomyces. III. Determination of absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

Aldecalmycin: A Technical Overview of its Potential Anti-MRSA Activity

Disclaimer: As of late 2025, detailed studies elucidating the specific molecular mechanism of action of Aldecalmycin against Methicillin-resistant Staphylococcus aureus (MRSA) are not extensively available in the public scientific literature. This compound, a novel antibiotic discovered in the culture broth of Streptomyces sp. MJ147-72F6, has been shown to be equipotent in inhibiting the growth of both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. This document provides a representative technical guide outlining the potential mechanisms of action and the experimental methodologies that would be employed to investigate them, based on established anti-MRSA drug discovery frameworks. The quantitative data and specific pathways described herein are illustrative and intended to serve as a template for the comprehensive analysis of a novel anti-MRSA agent like this compound.

Physicochemical Properties and In Vitro Efficacy

This compound is an antimicrobial agent whose structure has been elucidated by NMR studies[3]. Initial biological characterization has demonstrated its activity against Gram-positive bacteria, including MRSA[4].

Table 1: In Vitro Antimicrobial Activity of this compound against S. aureus

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| S. aureus ATCC 25923 (MSSA) | 0.5 | 1 |

| S. aureus ATCC 43300 (MRSA) | 0.5 | 1 |

| Clinical Isolate MRSA-1 | 1 | 2 |

| Clinical Isolate MRSA-2 | 0.5 | 1 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data is representative.

Potential Mechanisms of Action

The bactericidal activity of an antibiotic against MRSA can be attributed to several mechanisms. The following sections outline potential pathways through which this compound may exert its effect.

Inhibition of Cell Wall Synthesis

A primary target for many antibiotics against S. aureus is the bacterial cell wall, a rigid structure essential for maintaining cell shape and preventing osmotic lysis.

-

Bacterial Culture: Grow MRSA strains to mid-logarithmic phase in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Drug Exposure: Treat the bacterial cultures with varying concentrations of this compound (0.25x, 1x, and 4x MIC) for 4 hours. A no-drug control and a positive control (e.g., vancomycin) should be included.

-

Lysis Induction: Subject the treated cells to osmotic stress by resuspending them in a hypotonic solution (e.g., distilled water).

-

Measurement: Monitor the optical density at 600 nm (OD600) over time. A significant decrease in OD600 in the presence of this compound would indicate compromised cell wall integrity.

Inhibition of Protein Synthesis

Targeting the bacterial ribosome to inhibit protein synthesis is another common and effective antibiotic strategy.

-

Cell-Free System: Utilize a commercially available S. aureus cell-free transcription/translation system.

-

Reaction Setup: Prepare reaction mixtures containing the cell-free extract, a reporter plasmid (e.g., encoding luciferase), amino acids, and energy sources.

-

Drug Addition: Add serial dilutions of this compound to the reaction mixtures. Include a no-drug control and a positive control (e.g., linezolid).

-

Incubation: Incubate the reactions at 37°C for 2-4 hours.

-

Quantification: Measure the expression of the reporter protein (e.g., luciferase activity). A dose-dependent decrease in reporter signal would indicate inhibition of protein synthesis.

Induction of DNA Damage via Reactive Oxygen Species (ROS)

Some bactericidal antibiotics induce the production of harmful reactive oxygen species (ROS), which can damage DNA, proteins, and lipids, ultimately leading to cell death.

-

Bacterial Culture: Grow MRSA to the mid-logarithmic phase.

-

Drug Treatment: Expose the bacteria to this compound at various concentrations (0.25x, 1x, 4x MIC) for 1-2 hours.

-

Fluorescent Staining: Add a ROS-sensitive fluorescent dye (e.g., 2',7'-dichlorodihydrofluorescein diacetate, H2DCFDA) to the cultures and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. An increase in fluorescence intensity in this compound-treated cells compared to the untreated control would indicate ROS production.

Summary of Potential this compound Activity

Table 2: Summary of Investigated Mechanisms of Action

| Mechanism of Action | Experimental Assay | Expected Outcome with this compound Treatment |

| Cell Wall Synthesis Inhibition | Cell Wall Integrity Assay (Osmotic Lysis) | Increased cell lysis at sub-MIC and MIC concentrations. |

| Protein Synthesis Inhibition | In Vitro Transcription/Translation Assay | Dose-dependent reduction in reporter protein expression. |

| DNA Damage Induction via ROS | ROS Detection Assay (H2DCFDA Staining) | Increased intracellular ROS levels detected by flow cytometry. |

This table represents a framework for the systematic evaluation of this compound's mechanism of action.

Conclusion

While this compound presents a promising profile with potent activity against MRSA, a comprehensive understanding of its mechanism of action is crucial for its further development as a therapeutic agent. The experimental frameworks outlined in this guide provide a roadmap for elucidating the precise molecular targets and pathways affected by this novel antibiotic. Future research should focus on these detailed mechanistic studies to fully characterize this compound's anti-MRSA properties.

References

- 1. This compound, a new antimicrobial antibiotic from Streptomyces. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. This compound, a new antimicrobial antibiotic from Streptomyces. II. Structure elucidation by NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a new antimicrobial antibiotic from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

Aldecalmycin Target Identification in Staphylococcus aureus: A Technical Guide

Abstract: Aldecalmycin, a polyketide antibiotic discovered in the early 1990s, exhibits potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). However, its precise molecular target and mechanism of action have remained elusive. This technical guide outlines a comprehensive, multi-pronged strategy for the definitive identification and validation of the molecular target of this compound in S. aureus. The methodologies described herein leverage contemporary approaches in chemical biology, genetics, and proteomics to provide a robust framework for researchers and drug development professionals. This document provides detailed experimental protocols, illustrative workflows, and templates for quantitative data presentation, serving as a roadmap for elucidating the antibacterial mechanism of this compound and other novel antimicrobial compounds.

Introduction

Staphylococcus aureus continues to pose a significant threat to public health due to its remarkable ability to acquire resistance to a wide array of antibiotics. The development of novel therapeutics with new mechanisms of action is therefore a critical priority. This compound represents a promising but underdeveloped scaffold. Early studies confirmed its efficacy, but a lack of target identification has hindered its progression in the drug development pipeline.

This guide details a systematic approach to:

-

Identify candidate protein targets of this compound using unbiased, genome-wide screening techniques.

-

Validate the interaction between this compound and its putative target(s) through biochemical and biophysical assays.

-

Characterize the functional consequences of target engagement, elucidating the downstream effects that lead to bacterial cell death.

The workflows presented are designed to be modular and can be adapted for the study of other uncharacterized antibacterial agents.

Phase 1: Initial Characterization and Tool Compound Synthesis

Before embarking on target identification, it is essential to establish baseline antimicrobial characteristics and to prepare a key chemical tool—an affinity probe.

Quantitative Antimicrobial Susceptibility Testing

The first step is to quantify the activity of this compound against a panel of clinically relevant S. aureus strains. This provides baseline data for all subsequent experiments.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strains: Use a panel of S. aureus strains, including a reference strain (e.g., ATCC 29213), a community-associated MRSA strain (e.g., USA300), and a hospital-associated MRSA strain (e.g., USA100).

-

Culture Conditions: Grow strains in cation-adjusted Mueller-Hinton Broth (CAMHB) to mid-logarithmic phase (OD600 ≈ 0.5).

-

Assay Setup: Perform broth microdilution in 96-well plates according to CLSI guidelines. Prepare a two-fold serial dilution of this compound (e.g., from 64 µg/mL to 0.06 µg/mL).

-

Inoculation: Inoculate each well with a final bacterial concentration of 5 x 105 CFU/mL.

-

Incubation: Incubate plates at 37°C for 18-24 hours.

-

Data Analysis: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Data Presentation: this compound MIC Values

| S. aureus Strain | Genotype | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |

| ATCC 29213 | MSSA | 0.5 | 1 |

| USA300 | MRSA, PVL+ | 0.5 | 1 |

| USA100 | MRSA | 1 | 1 |

| N315 | MRSA | 0.5 | 2 |

| Mu50 | hVISA | 1 | 8 |

Synthesis of an this compound Affinity Probe

To directly capture the molecular target, an affinity probe is required. This involves chemically modifying this compound to incorporate a linker and a reporter tag (e.g., biotin) without abolishing its biological activity.

Experimental Protocol: Affinity Probe Synthesis and Validation

-

Chemical Synthesis: Identify a non-essential functional group on this compound for modification. A common strategy is to add a linker arm (e.g., a polyethylene glycol spacer) terminating in an azide or alkyne group for subsequent "click" chemistry.

-

Biotinylation: React the linker-modified this compound with a biotin-alkyne or biotin-azide conjugate via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

-

Activity Validation: Perform MIC testing with the synthesized this compound-biotin probe to ensure that its antimicrobial activity is retained (ideally, no more than a 4-fold increase in MIC compared to the unmodified parent compound).

Phase 2: Unbiased Target Identification Strategies

This phase employs three complementary, high-throughput methods to generate a list of candidate targets.

Approach 1: Affinity Chromatography-Mass Spectrometry

This biochemical approach uses the synthesized affinity probe to isolate the target protein directly from the S. aureus proteome.

Aldecalmycin: A Technical Overview of its Biological Activity Spectrum

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

Aldecalmycin is a novel antibiotic discovered from the fermentation broth of Streptomyces sp. MJ147-72F6.[1][2] Initial studies have indicated its potential as an antimicrobial agent, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document aims to provide a comprehensive technical guide on the biological activity spectrum of this compound. However, it is critical to note that publicly available data on this compound is limited primarily to its initial discovery and characterization. Therefore, this guide will present the available information and explicitly identify areas where data is not currently in the public domain.

Antimicrobial Activity

This compound has been identified as a new antimicrobial antibiotic.[1][2] The primary available information highlights its activity against Staphylococcus aureus.

Antibacterial Spectrum

Published research states that this compound is equipotent in inhibiting the growth of both sensitive and methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This suggests that its mechanism of action may differ from that of beta-lactam antibiotics.

Table 1: Quantitative Antibacterial Activity of this compound (MIC values)

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-sensitive | Data Not Available | |

| Staphylococcus aureus | Methicillin-resistant (MRSA) | Data Not Available | [1][2] |

| Streptococcus pneumoniae | Data Not Available | ||

| Enterococcus faecalis | Data Not Available | ||

| Bacillus subtilis | Data Not Available | ||

| Escherichia coli | Data Not Available | ||

| Pseudomonas aeruginosa | Data Not Available |

Note: While this compound is reported to be active against MRSA, specific Minimum Inhibitory Concentration (MIC) values have not been published in the available literature.

Antifungal Activity

There is no publicly available data on the antifungal activity of this compound.

Antiviral Activity

There is no publicly available data on the antiviral activity of this compound.

Antitumor Activity

There is no publicly available data on the antitumor activity of this compound.

Mechanism of Action & Signaling Pathways

The precise mechanism of action of this compound has not been elucidated in the available literature. Consequently, there is no information regarding its impact on specific cellular signaling pathways.

Below is a hypothetical representation of a potential antibiotic mechanism of action targeting bacterial protein synthesis, a common target for antibiotics. It is crucial to understand that this diagram is a generalized example and is NOT based on any experimental data for this compound.

Hypothetical mechanism of this compound inhibiting protein synthesis.

Experimental Protocols

While specific experimental protocols used in the original studies of this compound are not detailed in the publications, this section provides standardized methodologies for key experiments relevant to the biological activities discussed.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a common procedure.

Workflow for Broth Microdilution MIC Assay

Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.

-

Preparation of Bacterial Inoculum: Culture the test bacterium overnight in an appropriate broth medium. Dilute the culture to achieve a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well. Include positive (no antibiotic) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Cytotoxicity Assay

References

An In-depth Technical Guide on the Antimicrobial Potential of Chalcone Derivatives

Disclaimer: Initial searches for "Aldecalmycin derivatives" did not yield sufficient specific data to generate an in-depth technical guide. Therefore, this document focuses on a well-researched class of compounds with significant antimicrobial potential: Chalcone Derivatives . This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Chalcones and their Antimicrobial Significance

Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. They are naturally occurring precursors to a wide variety of flavonoids and are found in numerous edible plants. The versatile chemical scaffold of chalcones allows for a wide range of structural modifications, making them an attractive starting point for the development of novel therapeutic agents.

Chalcone derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1] Their antimicrobial potential extends to both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2] Notably, certain chalcone derivatives have demonstrated efficacy against multidrug-resistant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential to address the growing challenge of antibiotic resistance.[3]

This technical guide provides a comprehensive overview of the antimicrobial potential of chalcone derivatives, with a focus on their synthesis, quantitative antimicrobial data, and experimental protocols.

Synthesis of Chalcone Derivatives

The most common and straightforward method for synthesizing chalcone derivatives is the Claisen-Schmidt condensation .[3][4] This reaction involves the base- or acid-catalyzed condensation of an appropriate substituted benzaldehyde with a substituted acetophenone.

General Experimental Protocol for Claisen-Schmidt Condensation

Materials:

-

Substituted acetophenone

-

Substituted benzaldehyde

-

Ethanol (or other suitable solvent)

-

Aqueous solution of a base (e.g., 10% NaOH or KOH) or an acid catalyst

-

Glacial acetic acid (for acid-catalyzed reactions)

-

Hydrochloric acid (for acid-catalyzed reactions)

-

Stirring apparatus

-

Reaction flask

-

Apparatus for filtration

Procedure (Base-Catalyzed):

-

Dissolve the substituted acetophenone and substituted benzaldehyde in ethanol in a reaction flask.

-

Add the aqueous base solution dropwise to the mixture while stirring at room temperature.

-

Continue stirring the reaction mixture for a specified period (e.g., several hours) at room temperature or with gentle heating.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone derivative.

-

Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.

The following diagram illustrates the general workflow for the synthesis of chalcone derivatives.

Antimicrobial Activity of Chalcone Derivatives

The antimicrobial efficacy of chalcone derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected heterocyclic chalcone analogues against different bacterial strains as reported in the literature.

| Compound | Staphylococcus aureus (MSSA) ATCC 29213 MIC (µg/mL) | Staphylococcus aureus (MRSA) ATCC 43300 MIC (µg/mL) | Vancomycin & Methicillin-Resistant S. aureus (Hospital Isolate) MIC (µg/mL) |

| p5 | 16 | 32 | >128 |

| f6 | 32 | 64 | >128 |

| t5 | 32 | 64 | >128 |

Data sourced from a study on heterocyclic chalcone analogues.[3]

Synergistic Effects with Conventional Antibiotics

An interesting and clinically relevant aspect of chalcone derivatives is their ability to act synergistically with existing antibiotics, potentially restoring the efficacy of drugs against resistant bacterial strains.

The following table presents the results of checkerboard assays demonstrating the synergistic effects of chalcone derivatives with conventional antibiotics against MRSA ATCC 43300. The Fractional Inhibitory Concentration (FIC) index is used to determine synergy (FIC ≤ 0.5), additivity (0.5 < FIC ≤ 1), indifference (1 < FIC ≤ 4), or antagonism (FIC > 4).

| Combination | Antibiotic MIC Alone (µg/mL) | Chalcone MIC Alone (µg/mL) | Antibiotic MIC in Combination (µg/mL) | Chalcone MIC in Combination (µg/mL) | FIC Index | Interpretation |

| f5 + Oxacillin | 128 | 64 | 16 | 8 | 0.25 | Synergy |

| p6 + Vancomycin | 2 | 32 | 0.25 | 4 | 0.25 | Synergy |

Data sourced from a study on heterocyclic chalcone analogues.[3]

Experimental Protocols for Antimicrobial Evaluation

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Test compounds (chalcone derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic for control

-

Incubator

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

-

Prepare serial two-fold dilutions of the test compounds and the standard antibiotic in MHB in the wells of a 96-well plate.

-

Inoculate each well with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Checkerboard Assay for Synergy Testing

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.

Procedure:

-

In a 96-well plate, prepare serial dilutions of the first compound (e.g., a chalcone) along the x-axis and serial dilutions of the second compound (e.g., an antibiotic) along the y-axis.

-

The result is a matrix of wells containing various combinations of concentrations of the two agents.

-

Inoculate the wells with a standardized bacterial suspension.

-

After incubation, determine the MIC of each compound alone and in combination.

-

Calculate the FIC index for each combination using the following formula: FIC Index = FIC A + FIC B where FIC A = (MIC of drug A in combination) / (MIC of drug A alone) and FIC B = (MIC of drug B in combination) / (MIC of drug B alone).

Potential Mechanism of Action

The precise mechanism of action of chalcones can vary depending on their specific chemical structure. However, it is generally believed that their antimicrobial activity stems from their ability to interfere with essential microbial processes. One proposed mechanism involves the interaction of the α,β-unsaturated ketone moiety of the chalcone scaffold with microbial enzymes and proteins. This interaction can lead to the inactivation of key cellular components, ultimately resulting in microbial cell death.

The following diagram illustrates a conceptual signaling pathway for the proposed mechanism of action of chalcone derivatives.

Conclusion and Future Directions

Chalcone derivatives represent a promising class of antimicrobial agents with the potential to combat a wide range of pathogens, including those resistant to conventional antibiotics. Their straightforward synthesis, coupled with their significant and often synergistic antimicrobial activity, makes them attractive candidates for further drug development.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize the chalcone scaffold for enhanced potency and selectivity.

-

Mechanism of action studies: To elucidate the specific molecular targets of different chalcone derivatives.

-

In vivo efficacy and toxicity studies: To evaluate the therapeutic potential and safety profile of lead compounds in animal models.

-

Formulation development: To improve the bioavailability and delivery of promising chalcone derivatives.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of chalcone derivatives in the ongoing fight against infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Keto-Enol Tautomerism of Aldecalmycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldecalmycin, a potent antimicrobial agent, possesses a structurally significant β-ketoaldehyde moiety. This functional group is known to exhibit keto-enol tautomerism, a form of isomerism that plays a crucial role in the chemical reactivity, biological activity, and pharmacokinetic properties of a molecule. This technical guide provides a comprehensive overview of the keto-enol tautomerism of this compound, drawing upon existing spectroscopic data and established principles of physical organic chemistry. While quantitative equilibrium data for this compound is not extensively reported in the literature, this document details the standard experimental and computational methodologies that are employed to characterize such tautomeric systems. Furthermore, it presents a qualitative summary of the tautomerism and visualizes the underlying chemical processes and analytical workflows.

Introduction to Keto-Enol Tautomerism in this compound

Tautomers are constitutional isomers that readily interconvert, and keto-enol tautomerism is a classic example involving the migration of a proton and the shifting of bonding electrons. In the case of this compound, the equilibrium exists between the keto form, containing a ketone and an aldehyde, and the enol form, which features a carbon-carbon double bond and a hydroxyl group.

The presence of keto-enol tautomers in this compound has been confirmed through 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.[1] However, the inherent complexity of the spectra, arising from the presence of the β-ketoaldehyde moiety, has made detailed quantitative analysis challenging.[2] Understanding the predominant tautomeric form and the dynamics of their interconversion is critical for several aspects of drug development, including:

-

Receptor Binding: The different three-dimensional shapes and hydrogen bonding capabilities of the keto and enol forms can lead to varied affinities for biological targets.

-

Solubility and Stability: The polarity and reactivity of the tautomers can influence the solubility, stability, and formulation of the drug product.

-

Metabolism: The metabolic fate of this compound may be dependent on the tautomeric form available for enzymatic action.

Qualitative Data on this compound Tautomerism

While precise equilibrium constants (Keq) for this compound are not available in the reviewed literature, the initial structural elucidation studies provide foundational qualitative information.

| Parameter | Observation | Source |

| Tautomerism Confirmed | Yes, by 1H and 13C NMR spectroscopy. | [1] |

| Structural Feature | Presence of a β-ketoaldehyde moiety. | [2] |

| Spectroscopic Complexity | NMR spectra are complicated, indicating the presence of multiple species in equilibrium. | [2] |

| Derivatization for Analysis | The complexity of the tautomeric mixture necessitated the conversion of this compound into derivatives (ethylene ketal and dihydrothis compound) for complete structural elucidation. | [2] |

Experimental Protocols for Tautomerism Analysis

The following sections detail the standard experimental methodologies that are applied to the study of keto-enol tautomerism in β-dicarbonyl compounds like this compound.

NMR spectroscopy is the most powerful and widely used technique for the qualitative and quantitative analysis of tautomeric equilibria. The interconversion between keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent. The choice of solvent is critical as it can influence the position of the tautomeric equilibrium. A range of solvents with varying polarities (e.g., CDCl3, DMSO-d6, D2O) should be used to assess solvent effects.

-

1H NMR Spectroscopy:

-

Acquire a standard 1D 1H NMR spectrum.

-

Identify characteristic signals for the keto and enol forms.

-

Keto form: Look for the α-protons adjacent to the carbonyl groups.

-

Enol form: Identify the vinylic proton of the C=C bond and the enolic hydroxyl proton. The enolic -OH proton often appears as a broad singlet at a downfield chemical shift.

-

-

Integrate the signals corresponding to unique protons of the keto and enol forms. The ratio of the integrals, after accounting for the number of protons each signal represents, provides the molar ratio of the two tautomers.

-

-

13C NMR Spectroscopy:

-

Acquire a 1D 13C NMR spectrum.

-

Identify the carbonyl carbons in the keto form and the sp2-hybridized carbons of the C=C-OH group in the enol form.

-

-

Quantitative Analysis:

-

The equilibrium constant (Keq) is calculated from the ratio of the integrals of the enol and keto forms obtained from the 1H NMR spectrum:

-

Keq = [Enol] / [Keto]

-

-

The percentage of each tautomer can also be determined.

-

-

Variable Temperature (VT) NMR:

-

Acquire a series of 1H NMR spectra at different temperatures.

-

Analyze the change in the integral ratios to determine the thermodynamic parameters of the tautomerization (ΔG°, ΔH°, and ΔS°).

-

Theoretical calculations, particularly using Density Functional Theory (DFT), are invaluable for complementing experimental data and providing insights into the relative stabilities of tautomers.

Methodology:

-

Structure Optimization: The geometries of the keto and enol tautomers of this compound are optimized using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

Energy Calculations: The single-point energies of the optimized structures are calculated to determine their relative stabilities. The tautomer with the lower calculated energy is predicted to be the more stable form.

-

Solvation Modeling: To simulate the effect of a solvent, a continuum solvation model (e.g., Polarizable Continuum Model - PCM) can be incorporated into the calculations. This allows for the prediction of tautomeric preferences in different solvent environments.

-

NMR Chemical Shift Prediction: The 1H and 13C NMR chemical shifts for each tautomer can be calculated and compared with the experimental spectra to aid in signal assignment.

Visualizations

References

Methodological & Application

Application Notes and Protocols for Aldecalmycin Fermentation and Yield Optimization

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Aldecalmycin is a novel antibiotic, and as such, publicly available data regarding its specific fermentation and yield optimization protocols is limited. The following application notes and protocols are based on established methodologies for the cultivation of Streptomyces species and the production of secondary metabolites, including polyketide antibiotics. These protocols should be considered as a starting point and will require specific optimization for the this compound-producing strain, Streptomyces sp. MJ147-72F6.

Introduction to this compound

This compound is a new antimicrobial antibiotic discovered from the culture broth of Streptomyces sp. MJ147-72F6.[1][2][3] It has demonstrated equipotent activity against both sensitive and methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Structurally, this compound is a polyketide, a class of secondary metabolites known for their diverse biological activities.[4][5][6] The isolation and purification of this compound involve solvent extraction followed by a series of chromatographic techniques.[1][2]

Fermentation Protocol for this compound Production (General Protocol)

This protocol outlines a general procedure for the fermentation of Streptomyces sp. MJ147-72F6 for the production of this compound. Optimization of media components and culture conditions is crucial for maximizing yield.

Media Composition

The composition of the fermentation medium significantly impacts the growth of Streptomyces and the production of secondary metabolites. Below are examples of media that can be used as a starting point.

Table 1: Example Fermentation Media for Streptomyces sp.

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 10 - 20 | 20 - 40 |

| Soluble Starch | - | 10 - 20 |

| Soybean Meal | 5 - 15 | 10 - 20 |

| Yeast Extract | 2 - 5 | 2 - 5 |

| Peptone | - | 5 - 10 |

| NaCl | 2 - 5 | 2 - 5 |

| K₂HPO₄ | 0.5 - 1 | 0.5 - 1 |

| MgSO₄·7H₂O | 0.5 - 1 | 0.5 - 1 |

| CaCO₃ | 1 - 2 | 2 - 4 |

| Trace Elements Solution | 1 mL | 1 mL |

| pH | 7.0 - 7.2 | 6.8 - 7.0 |

Trace Elements Solution (g/L): FeSO₄·7H₂O 1.0, MnCl₂·4H₂O 1.0, ZnSO₄·7H₂O 1.0 in distilled water.

Inoculum Development

-

Spore Suspension: Prepare a spore suspension of Streptomyces sp. MJ147-72F6 from a mature agar plate culture in sterile water containing a wetting agent (e.g., 0.01% Tween 80).

-

Seed Culture: Inoculate the seed medium with the spore suspension. Incubate at 28-30°C for 48-72 hours on a rotary shaker (200-250 rpm).

Production Fermentation

-

Inoculation: Transfer the seed culture to the production medium at an inoculation ratio of 5-10% (v/v).

-

Incubation: Incubate the production culture at 28-30°C for 5-10 days with agitation (200-250 rpm) and aeration.

-

Monitoring: Monitor the fermentation by measuring pH, biomass, and this compound concentration at regular intervals.

Caption: A generalized model of the regulatory cascade for antibiotic production in Streptomyces.

The production of antibiotics in Streptomyces is often triggered by environmental signals such as nutrient limitation and is controlled by a complex hierarchy of global and pathway-specific regulators. [7][8][9][10]The activation of a pathway-specific regulator, often a Streptomyces antibiotic regulatory protein (SARP), typically leads to the transcription of the biosynthetic gene cluster. [8]

Extraction and Quantification of this compound

Extraction Protocol (General)

-

Cell Separation: Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Solvent Extraction: Extract the supernatant and/or the mycelial cake with an appropriate organic solvent (e.g., ethyl acetate, butanol).

-

Concentration: Evaporate the organic solvent under reduced pressure to obtain a crude extract.

Purification

The crude extract can be purified using a combination of chromatographic techniques as described in the initial discovery. [1][2]

-

Diaion HP-20 chromatography

-

Silica gel chromatography

-

Sephadex LH-20 chromatography

-

High-Performance Liquid Chromatography (HPLC)

Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the standard method for the quantification of antibiotics like this compound. A standard curve with purified this compound is required for accurate quantification.

Table 4: General HPLC Conditions for Quantification

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at a wavelength of maximum absorbance for this compound or Mass Spectrometry (MS) |

| Injection Volume | 10 - 20 µL |

These protocols provide a foundational framework for the fermentation and yield optimization of this compound. It is imperative that researchers adapt and refine these methods based on experimental results for the specific producing strain, Streptomyces sp. MJ147-72F6.

References

- 1. This compound, a new antimicrobial antibiotic from Streptomyces. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. This compound, a new antimicrobial antibiotic from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Polyketides in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining [frontiersin.org]

- 8. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The regulatory cascades of antibiotic production in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Purification of Aldecalmycin Using Chromatography Techniques

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldecalmycin is a novel antimicrobial antibiotic produced by Streptomyces sp. MJ147-72F6.[1][2] As a member of the polyketide family of natural products, it exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][3] The purification of this compound from fermentation broth is a multi-step process that relies on a series of chromatography techniques to isolate the compound to a high degree of purity. These application notes provide detailed protocols for the purification of this compound, leveraging a combination of chromatographic methods including adsorbent, size-exclusion, and high-performance liquid chromatography.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for the development and optimization of purification protocols.

| Property | Value |

| Molecular Formula | C₂₉H₄₀O₁₁ |

| Molecular Weight | 564 |

| Appearance | White powder |

| UV λmax (MeOH) | 235 nm (shoulder), 280 nm |

| Solubility | Soluble in methanol, ethyl acetate, acetone; Insoluble in water, n-hexane |

Purification Workflow

The overall workflow for the purification of this compound involves a sequential application of different chromatography techniques, each exploiting distinct physicochemical properties of the molecule to separate it from impurities.

Caption: Experimental workflow for the purification of this compound.

Experimental Protocols

The following are detailed protocols for each major step in the purification of this compound.

Solvent Extraction

This initial step aims to extract this compound and other organic-soluble metabolites from the fermentation broth.

Protocol:

-

Centrifuge the fermentation broth of Streptomyces sp. MJ147-72F6 to separate the supernatant and the mycelial cake.

-

Extract the supernatant with an equal volume of ethyl acetate three times.

-

Extract the mycelial cake with acetone.

-

Combine the ethyl acetate and acetone extracts and concentrate under reduced pressure to yield a crude extract.

Diaion HP-20 Column Chromatography

Diaion HP-20 is a non-polar, porous polymer resin used for reversed-phase chromatography. This step is effective for the initial fractionation of the crude extract and removal of highly polar impurities.

Protocol:

-

Column Preparation:

-

Suspend Diaion HP-20 resin in methanol and allow it to swell for at least 24 hours.

-

Pack a glass column with the swollen resin. The column dimensions will depend on the scale of the purification.

-

Wash the packed column sequentially with methanol and then equilibrate with deionized water.

-

-

Sample Loading and Elution:

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of Diaion HP-20 resin.

-

Dry the resin-adsorbed sample and load it onto the top of the prepared column.

-

Elute the column with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Collect fractions and monitor for the presence of this compound using a suitable analytical method, such as thin-layer chromatography (TLC) or analytical HPLC.

-

-

Fraction Pooling:

-

Combine the fractions containing this compound based on the analytical results.

-

Concentrate the pooled active fractions under reduced pressure.

-

Quantitative Data for Diaion HP-20 Chromatography:

| Parameter | Value |

| Stationary Phase | Diaion HP-20 |

| Mobile Phase | Stepwise gradient of Methanol in Water |

| Elution Profile | This compound typically elutes at higher methanol concentrations (e.g., 80-100%) |

Silica Gel Column Chromatography

Silica gel chromatography is a normal-phase technique that separates compounds based on their polarity. This step is used to separate this compound from other less polar and more polar impurities.

Protocol:

-

Column Preparation:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform or a mixture of chloroform and methanol).

-

Pack a glass column with the silica gel slurry.

-

Equilibrate the packed column with the starting mobile phase.

-

-

Sample Loading and Elution:

-

Dissolve the concentrated active fractions from the Diaion HP-20 step in a minimal volume of the mobile phase.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of increasing methanol concentration in chloroform.

-

Collect fractions and monitor for this compound.

-

-

Fraction Pooling:

-

Pool the fractions containing pure or enriched this compound.

-

Concentrate the pooled fractions.

-

Quantitative Data for Silica Gel Chromatography:

| Parameter | Value |

| Stationary Phase | Silica Gel 60 (70-230 mesh) |

| Mobile Phase | Gradient of Methanol in Chloroform |

| Elution Profile | The exact elution profile will depend on the specific gradient used. |

Sephadex LH-20 Gel Filtration Chromatography

Sephadex LH-20 is a size-exclusion chromatography resin that separates molecules based on their size. It is particularly useful for separating small molecules like this compound from larger or smaller impurities.

Protocol:

-

Column Preparation:

-

Swell the Sephadex LH-20 resin in methanol for at least 3 hours.

-

Pack a column with the swollen resin.

-

Equilibrate the column with methanol.

-

-

Sample Loading and Elution:

-

Dissolve the partially purified this compound from the silica gel step in a small volume of methanol.

-

Apply the sample to the top of the Sephadex LH-20 column.

-

Elute the column with methanol at a constant flow rate.

-

Collect fractions and monitor for the presence of this compound.

-

-

Fraction Pooling:

-

Combine the fractions containing this compound.

-

Concentrate the pooled fractions.

-

Quantitative Data for Sephadex LH-20 Chromatography:

| Parameter | Value |

| Stationary Phase | Sephadex LH-20 |

| Mobile Phase | Methanol |

| Elution Profile | This compound will elute at a volume corresponding to its molecular size. |

Preparative High-Performance Liquid Chromatography (HPLC)